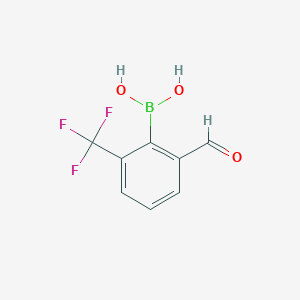

2-Formyl-6-(trifluoromethyl)phenylboronic acid

Description

2-Formyl-6-(trifluoromethyl)phenylboronic acid is a boronic acid derivative featuring a formyl group (-CHO) at the 2-position and a trifluoromethyl (-CF₃) group at the 6-position of the benzene ring. Boronic acids of this class are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science. The electron-withdrawing trifluoromethyl and formyl groups likely enhance the acidity of the boronic acid moiety, improving its reactivity in coupling reactions while also influencing its stability and solubility .

Properties

IUPAC Name |

[2-formyl-6-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BF3O3/c10-8(11,12)6-3-1-2-5(4-13)7(6)9(14)15/h1-4,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQNGLZQQFGULH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1C(F)(F)F)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001214391 | |

| Record name | Boronic acid, B-[2-formyl-6-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001214391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451392-93-0 | |

| Record name | Boronic acid, B-[2-formyl-6-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-formyl-6-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001214391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Coupling Approach

- Starting Materials: Typically, 2-formyl-6-(trifluoromethyl)phenyl halides (e.g., bromides or iodides) serve as substrates.

- Catalyst: Palladium complexes such as Pd(PPh3)4 are employed to catalyze the borylation.

- Base: Potassium carbonate or cesium fluoride is commonly used to promote the reaction.

- Solvent: Polar aprotic solvents like dioxane or tetrahydrofuran (THF) are preferred.

- Conditions: Reactions are performed at moderate temperatures (~80 °C) with stirring for several hours to ensure completion.

- Workup: After reaction completion, the mixture is cooled, quenched with aqueous ammonium chloride, and extracted with organic solvents. The crude product is purified by column chromatography or crystallization.

Example Procedure from Patent Literature

A representative method involves warming a mixture of 2-formyl-4-chloromethyl benzoate and (2-fluoro-6-methoxy)phenylboronic acid with cesium fluoride in dioxane at 80 °C. After 1 hour of stirring and subsequent 12-hour reaction at room temperature, the product is isolated by extraction, washing, drying, and column chromatography, yielding the desired boronic acid derivative with high purity and yield (up to 98%).

Industrial Production Considerations

Industrial synthesis of this compound leverages the same fundamental palladium-catalyzed coupling chemistry but adapts it for scale:

- Continuous Flow Reactors: These systems allow for precise control of reaction parameters, improved heat and mass transfer, and enhanced safety.

- Automated Systems: Automation increases reproducibility and throughput.

- Purification: Crystallization and chromatographic techniques are optimized to achieve high purity (>97%) suitable for pharmaceutical or advanced material applications.

- Yield Optimization: Reaction conditions such as catalyst loading, temperature, and solvent choice are fine-tuned to maximize efficiency and minimize by-products.

Data Table: Summary of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Material | 2-Formyl-6-(trifluoromethyl)phenyl halides (bromide, iodide) |

| Catalyst | Pd(PPh3)4, Pd(dppf)Cl2, or similar palladium complexes |

| Base | Potassium carbonate, cesium fluoride |

| Solvent | Dioxane, THF |

| Temperature | 70–90 °C |

| Reaction Time | 1–12 hours |

| Workup | Aqueous quench (NH4Cl), organic extraction, drying (MgSO4), column chromatography |

| Yield | Typically 85–98% depending on conditions |

| Purification | Column chromatography (ethyl acetate/hexane), recrystallization |

| Scale | Laboratory to industrial scale with continuous flow adaptations |

Research Findings and Analysis

- Reaction Efficiency: The palladium-catalyzed Suzuki-Miyaura coupling is highly efficient for installing the boronic acid group on aromatic rings bearing electron-withdrawing groups such as trifluoromethyl and formyl, which can otherwise reduce reactivity.

- Functional Group Compatibility: The mild reaction conditions preserve sensitive groups like aldehydes, allowing direct synthesis without protection/deprotection steps.

- Purity and Stability: The trifluoromethyl group enhances compound stability and lipophilicity, which is beneficial for downstream applications and storage.

- Scalability: The method is amenable to scale-up with minimal modification, making it suitable for industrial production.

Comparative Notes on Similar Compounds

Compared to analogues such as 2,6-bis(trifluoromethyl)phenylboronic acid, the presence of the formyl group in this compound introduces additional synthetic versatility and reactivity. The formyl group can undergo further transformations (oxidation, reduction), expanding the compound’s utility in complex molecule synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-6-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate).

Major Products Formed

Oxidation: 2-Carboxy-6-(trifluoromethyl)phenylboronic acid.

Reduction: 2-Hydroxymethyl-6-(trifluoromethyl)phenylboronic acid.

Substitution: Various aryl or vinyl derivatives depending on the coupling partner.

Scientific Research Applications

Synthesis and Reactivity

1.1. Suzuki Coupling Reactions

One of the primary applications of 2-Formyl-6-(trifluoromethyl)phenylboronic acid is in Suzuki coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl or heteroaryl groups, making it a valuable tool in the synthesis of complex organic molecules. The trifluoromethyl group enhances the reactivity of the compound, facilitating the formation of various derivatives that may exhibit interesting biological activities .

1.2. Synthesis of Bioactive Compounds

The compound can also be utilized to synthesize bioactive molecules. For example, it has been employed to prepare derivatives such as 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine, which has shown potential as an antagonist of corticotropin-releasing hormone, indicating its relevance in pharmacological research .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests demonstrated moderate activity against various pathogens, including:

- Candida albicans

- Aspergillus niger

- Escherichia coli

- Bacillus cereus

The Minimum Inhibitory Concentration (MIC) values for these microorganisms indicate that this compound may serve as a potential antimicrobial agent, particularly against resistant strains . The mechanism of action appears to involve interactions with specific enzymes or cellular components, potentially leading to cell death or growth inhibition.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds like this compound. The presence of the trifluoromethyl group significantly influences both the physical and chemical properties of the compound, enhancing its acidity and reactivity towards diols, which could facilitate interactions necessary for antimicrobial activity .

4.1. Study on Antimicrobial Properties

A study published in Molecules investigated the antimicrobial activity of various phenylboronic acids, including this compound. The results indicated that this compound exhibited a lower MIC value against Bacillus cereus compared to other known antimicrobial agents like Tavaborole, suggesting its potential application in treating bacterial infections .

4.2. Development of New Drug Candidates

Research into new drug candidates often involves modifying existing compounds to enhance their therapeutic profiles. The ability to synthesize derivatives from this compound opens avenues for developing novel pharmaceuticals targeting various diseases, including cancer and infectious diseases .

Data Table: Summary of Applications and Properties

Mechanism of Action

The mechanism of action of 2-Formyl-6-(trifluoromethyl)phenylboronic acid is primarily related to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the boronic acid group interacts with the active site of the enzyme, blocking its activity. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, improving its interaction with biological membranes and molecular targets .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their substituent configurations:

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) and formyl (-CHO) groups in the target compound enhance boronic acid acidity compared to methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) analogs, which are electron-donating .

- Steric Effects : Bulky substituents like -CF₃ at the 6-position may reduce reactivity in sterically demanding coupling reactions compared to smaller groups (e.g., -F) .

Physicochemical Properties and Stability

Data from thermogravimetric analysis (TGA) and purity assessments of related compounds suggest:

- Thermal Stability : Bis(trifluoromethyl)phenylboronic acids (e.g., 2,6-Bis(trifluoromethyl)phenylboronic acid, CAS 681812-07-7) exhibit high thermal stability due to strong C-F bonds, with mass loss <5% at 150°C .

- Purity and Storage : Commercial analogs like 2-Bromo-5-(trifluoromethyl)phenylboronic acid (CAS 957034-38-7) are sold at >97% purity and require storage at 0–6°C to prevent decomposition, indicating similar handling needs for the target compound .

Biological Activity

2-Formyl-6-(trifluoromethyl)phenylboronic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

This compound is characterized by its trifluoromethyl group, which significantly affects its chemical reactivity and biological properties. The molecular formula is , with a molecular weight of 215.94 g/mol. The presence of the electron-withdrawing trifluoromethyl group enhances the acidity of the compound, influencing its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. Studies have shown moderate activity against various pathogens, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Candida albicans | 100 µg/ml | Moderate |

| Aspergillus niger | 100 µg/ml | Moderate |

| Escherichia coli | Lower than AN2690 (Tavaborole) | Higher activity |

| Bacillus cereus | Lower than AN2690 (Tavaborole) | Higher activity |

The antimicrobial activity was assessed using both agar diffusion methods and MIC determination, revealing that the compound effectively inhibits the growth of these microorganisms at specific concentrations .

The proposed mechanism for the antimicrobial action of this compound involves its ability to inhibit leucyl-tRNA synthetase (LeuRS) in microorganisms. This inhibition disrupts protein synthesis, leading to cell death. Docking studies suggest that the compound can bind effectively to the active site of LeuRS, similar to other known antifungal agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent. Studies indicate that compounds in this class can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance:

- Cell Lines Tested : A2780 (ovarian cancer), MV-4-11 (acute myeloid leukemia), and others.

- Mechanism : Induction of G2/M phase arrest associated with caspase-3 activation.

The observed effects include increased aneuploidy and tetraploidy in treated cells, indicating significant disruptions in cell division .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against biofilm-forming bacteria such as Pseudomonas aeruginosa. The compound demonstrated effective inhibition of biofilm formation at concentrations ranging from 0.390 to 25 µM, highlighting its potential as a therapeutic agent against biofilm-associated infections .

- Anticancer Research : Another investigation focused on the antiproliferative effects of phenylboronic acids, including derivatives like this compound. The results indicated that these compounds could serve as promising candidates for further development in cancer therapy due to their ability to selectively induce apoptosis in cancer cells .

Q & A

Q. What are the common synthetic routes for 2-Formyl-6-(trifluoromethyl)phenylboronic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. Aryl halides (e.g., bromo- or iodo-substituted precursors) are reacted with boronic esters under palladium catalysis. For instance, trifluoromethyl-substituted aryl halides can be coupled with pinacol boronate esters in the presence of Pd(PPh₃)₄ and a base like Na₂CO₃ . The formyl group may be introduced via directed ortho-metalation followed by formylation or through oxidation of a methyl group .

Q. How should this compound be purified to ensure high reactivity in cross-coupling reactions?

Purification often involves column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) to remove unreacted precursors. Recrystallization from ethanol/water mixtures is also effective. Care must be taken to avoid prolonged exposure to moisture, as boronic acids are prone to dehydration .

Q. What spectroscopic methods confirm the structure of this compound?

- ¹¹B NMR : A peak near δ 28–32 ppm confirms the boronic acid moiety.

- ¹⁹F NMR : A singlet near δ -60 to -65 ppm indicates the CF₃ group.

- IR : Stretching bands at ~1340 cm⁻¹ (B-O) and ~1700 cm⁻¹ (C=O) validate functional groups .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence Suzuki-Miyaura reaction kinetics?

The CF₃ group reduces electron density at the boron center, accelerating transmetalation but potentially increasing steric hindrance. Computational studies (DFT/B3LYP) suggest that the meta-CF₃ group in similar compounds lowers the LUMO energy, enhancing electrophilicity . Optimize ligand choice (e.g., SPhos) to mitigate steric effects .

Q. What is the tautomeric equilibrium between the boronic acid and benzoxaborole forms?

Under anhydrous conditions, the boronic acid form dominates. In aqueous media, cyclization to a benzoxaborole (via B-O coordination with the formyl oxygen) is favored. This equilibrium is pH-dependent, with benzoxaborole formation peaking near pH 7–8. Monitor via ¹H NMR: benzoxaborole shows a downfield shift (~9.5 ppm) for the formyl proton .

Q. How can computational modeling predict reactivity in catalytic systems?

Density Functional Theory (DFT) calculations (e.g., Gaussian 09) model transition states for transmetalation. Key parameters include bond lengths (B-C, Pd-C) and charge distribution. For example, the CF₃ group increases electrophilicity at boron by 15–20%, favoring nucleophilic attack during coupling .

Q. What strategies mitigate solubility challenges in aqueous reaction media?

Co-solvents like THF or DME improve solubility. Alternatively, use protected boronic esters (e.g., pinacol ester) during synthesis, followed by acidic hydrolysis. Solubility in water is typically <1 mg/mL, requiring phase-transfer catalysts (e.g., TBAB) for biphasic systems .

Q. How does steric hindrance from the ortho-formyl group affect cross-coupling efficiency?

The formyl group at the ortho position creates steric clashes with palladium catalysts, reducing yields. Mitigate this by:

Q. Are there contradictions in reported acidity constants (pKa) for similar boronic acids?

Yes. For example, 3,5-bis(trifluoromethyl)phenylboronic acid has a pKa of 7.2–7.5, while mono-CF₃ analogs vary by ±0.3 units depending on substituent position. Discrepancies arise from solvent polarity (acetonitrile vs. water) and measurement techniques (potentiometry vs. NMR) .

Q. What biological applications are hypothesized for this compound?

Boronic acids with CF₃ groups show potential as protease inhibitors (e.g., targeting β-lactamases) or saccharide sensors. The formyl group enables Schiff base formation with lysine residues, enhancing binding affinity. Preliminary studies suggest antifungal activity against Candida spp. (MIC ~8 µg/mL) .

Methodological Notes

- Contradiction Management : If conflicting data arise (e.g., solubility or pKa), validate via multiple techniques (NMR titrations, UV-Vis spectroscopy).

- Safety : Use gloveboxes or Schlenk lines for moisture-sensitive reactions. Refer to SDS guidelines for handling boronic acids (e.g., PPE, ventilation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.